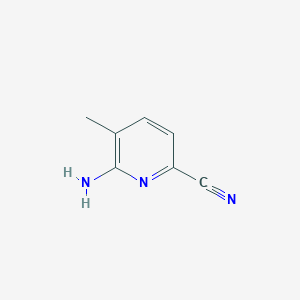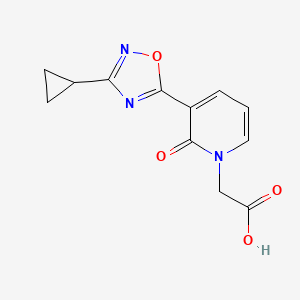
(R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (R)-2,5-dihidro-1H-pirrol-2-carboxílico clorhidrato es un compuesto químico que pertenece a la clase de compuestos orgánicos heterocíclicos. Se caracteriza por un anillo de pirrol, que es un anillo aromático de cinco miembros que contiene un átomo de nitrógeno. El compuesto se usa a menudo en diversas aplicaciones de investigación química y biológica debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (R)-2,5-dihidro-1H-pirrol-2-carboxílico clorhidrato generalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común es la síntesis de Paal-Knorr, que implica la condensación de 2,5-dimetoxi tetrahidrofurano con aminas en presencia de un catalizador como el cloruro de hierro (III) . La reacción se lleva a cabo en condiciones suaves, a menudo en medios acuosos, para producir el derivado de pirrol deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, el uso de principios de química verde, como reacciones sin disolventes y catalizadores reciclables, se emplea a menudo para minimizar el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (R)-2,5-dihidro-1H-pirrol-2-carboxílico clorhidrato puede sufrir varias reacciones químicas, que incluyen:
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de dihidropirrol correspondientes.
Reactivos y condiciones comunes
Oxidación: Trióxido de cromo en un medio ácido.
Reducción: Gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Haluros de alquilo o cloruros de sulfonilo en presencia de una base como el hidruro de sodio.
Productos principales formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de pirrol sustituidos, que se pueden funcionalizar aún más para aplicaciones específicas.
Aplicaciones Científicas De Investigación
El ácido (R)-2,5-dihidro-1H-pirrol-2-carboxílico clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido (R)-2,5-dihidro-1H-pirrol-2-carboxílico clorhidrato implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un ligando, uniéndose a enzimas o receptores y modulando su actividad. Las vías y objetivos exactos dependen de la aplicación específica y los grupos funcionales presentes en el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Piridina: Un heterociclo aromático de seis miembros con un átomo de nitrógeno.
Pirimidina: Un heterociclo aromático de seis miembros con dos átomos de nitrógeno.
Pirazol: Un heterociclo aromático de cinco miembros con dos átomos de nitrógeno adyacentes.
Singularidad
El ácido (R)-2,5-dihidro-1H-pirrol-2-carboxílico clorhidrato es único debido a sus características estructurales específicas, como la presencia de un grupo ácido carboxílico y su quiralidad. Estas características contribuyen a su reactividad química y sus posibles actividades biológicas distintivas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C5H8ClNO2 |
|---|---|
Peso molecular |
149.57 g/mol |
Nombre IUPAC |
(2R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7NO2.ClH/c7-5(8)4-2-1-3-6-4;/h1-2,4,6H,3H2,(H,7,8);1H/t4-;/m1./s1 |
Clave InChI |
PBONQQTYSBKKTR-PGMHMLKASA-N |
SMILES isomérico |
C1C=C[C@@H](N1)C(=O)O.Cl |
SMILES canónico |
C1C=CC(N1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783477.png)


![2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole](/img/structure/B11783500.png)

![3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11783506.png)

![6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783530.png)

![7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11783537.png)
![(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B11783550.png)



